molecular formula C18H21ClN4O4S B2889164 4-[8-(3-chloro-4-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine CAS No. 2177365-95-4

4-[8-(3-chloro-4-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine

Cat. No.: B2889164
CAS No.: 2177365-95-4
M. Wt: 424.9
InChI Key: XQGMSWMKEBFNIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[8-(3-chloro-4-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine (CAS 2177365-95-4) is a chemical compound with the molecular formula C18H21ClN4O4S and a molecular weight of 424.90 g/mol . This pyrido[2,3-d]pyrimidine derivative is designed for research applications, particularly in medicinal chemistry and drug discovery. Pyrido[2,3-d]pyrimidines are a recognized scaffold in the development of therapeutic agents and are investigated for their inhibitory potential against various enzymatic targets . For instance, structurally related analogs within this chemical class have been identified as potent and selective Phosphodiesterase 5 (PDE5) inhibitors in preclinical research, demonstrating high selectivity over other phosphodiesterases such as PDE6 . Furthermore, the pyrido[2,3-d]pyrimidine core is a structure of significant interest in oncology research, with several known inhibitors targeting key kinase signaling pathways . Researchers can utilize this molecule as a key intermediate or building block for synthesizing more complex target compounds, or as a reference standard in biological screening assays. This product is strictly labeled "For Research Use Only" and is not intended for diagnostic, therapeutic, or any other human use. Handling should only be performed by qualified professionals in a controlled laboratory setting.

Properties

IUPAC Name

4-[8-(3-chloro-4-methoxyphenyl)sulfonyl-6,7-dihydro-5H-pyrido[2,3-d]pyrimidin-2-yl]morpholine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21ClN4O4S/c1-26-16-5-4-14(11-15(16)19)28(24,25)23-6-2-3-13-12-20-18(21-17(13)23)22-7-9-27-10-8-22/h4-5,11-12H,2-3,6-10H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQGMSWMKEBFNIN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)N2CCCC3=CN=C(N=C32)N4CCOCC4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21ClN4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[8-(3-chloro-4-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrido[2,3-d]pyrimidine Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyrido[2,3-d]pyrimidine core.

    Introduction of the Sulfonyl Group: The sulfonyl group is introduced via sulfonylation reactions using reagents such as sulfonyl chlorides in the presence of a base.

    Attachment of the Chlorinated Methoxyphenyl Group: This step involves the coupling of the chlorinated methoxyphenyl group to the pyrido[2,3-d]pyrimidine core using palladium-catalyzed cross-coupling reactions.

    Formation of the Morpholine Ring: The final step involves the formation of the morpholine ring through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

4-[8-(3-chloro-4-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Various nucleophiles or electrophiles, depending on the desired substitution.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

4-[8-(3-chloro-4-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine has several scientific research applications:

    Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent due to its unique structural features and biological activity.

    Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique properties make it a candidate for use in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of 4-[8-(3-chloro-4-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Structural Analogues with Pyrido[4,3-d]Pyrimidine Cores

4-(8-(Benzo[d][1,3]Dioxol-5-yl)-5-Chloropyrido[4,3-d]Pyrimidin-2-yl)Morpholine (3g)
  • Core Structure : Pyrido[4,3-d]pyrimidine (vs. pyrido[2,3-d] in the target compound).
  • Substituents : Benzo[d][1,3]dioxol-5-yl at position 8 (electron-rich) vs. 3-chloro-4-methoxybenzenesulfonyl (electron-withdrawing).
  • Physicochemical Data :
    • Melting Point: 242–245°C .
    • IR Peaks: 2904 cm⁻¹ (C-H stretch), 1599–1514 cm⁻¹ (aromatic C=C), 1117 cm⁻¹ (C-O-C) .
    • Synthesis : Suzuki coupling of 4-(5-chloro-8-iodopyrido[4,3-d]pyrimidin-2-yl)morpholine with benzo[d][1,3]dioxol-5-yl boronic acid under Pd(PPh₃)₄ catalysis .

Comparison :

  • The benzo[d][1,3]dioxol group in 3g may improve metabolic stability but reduce electrophilicity compared to the sulfonyl group in the target compound.

Morpholine-Containing Pyrido[2,3-d]Pyrimidines ()

Compounds 7a, 7c, 7d, and 7e in share the pyrido[2,3-d]pyrimidine core but differ in substituents:

  • 7a: 2-Thioxo, phenylhydrazono, and p-tolyl groups.
  • 7c: 2-Thioxo, 4-chlorophenyl, and phenylhydrazono.
  • Synthesis: Reflux of intermediates with morpholine in ethanol .

Comparison :

  • The thioxo (C=S) group in 7a–7e may enhance hydrogen bonding but reduce solubility compared to the sulfonyl group.
  • Antitumor activity in these compounds () suggests the target compound’s sulfonyl group could modulate kinase inhibition or DNA intercalation differently.

Chlorinated Morpholine-Pyrimidine/Purine Analogues ()

  • 4-(2-Chloro-9-Methyl-9H-Purin-6-yl)Morpholine (Similarity: 0.88): Purine core with chloro and methyl groups.
  • 4-(2-Chloropyrido[3,2-d]Pyrimidin-4-yl)Morpholine (Similarity: 0.85): Pyrido[3,2-d]pyrimidine core.

Comparison :

  • Purine/pyrido[3,2-d] cores alter base-pairing and steric interactions compared to pyrido[2,3-d].
  • Chlorine at position 2 () vs. position 8 in the target compound may influence halogen bonding patterns.

Physicochemical Properties

Property Target Compound (Predicted) 3g () 7a ()
Melting Point 250–260°C (estimated) 242–245°C Not reported
Key IR Peaks ~1350 cm⁻¹ (S=O), ~1100 cm⁻¹ (C-O) 1117 cm⁻¹ (C-O-C) 1650 cm⁻¹ (C=S)
Solubility Moderate (polar solvents) Low (non-polar groups) Low (thioxo group)

Biological Activity

The compound 4-[8-(3-chloro-4-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine is a complex organic molecule that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

Molecular Structure

The molecular formula for this compound is C20H18ClN3O4SC_{20}H_{18}ClN_3O_4S. It features a morpholine ring and a pyrido[2,3-d]pyrimidine scaffold, which are known for their diverse biological activities.

Research indicates that compounds similar to This compound often exhibit multiple mechanisms of action:

  • Inhibition of Kinases : Many pyrido[2,3-d]pyrimidine derivatives are known to inhibit various kinases involved in cell signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells.
  • Anti-inflammatory Properties : The presence of the sulfonyl group suggests potential anti-inflammatory activity. Compounds with similar structures have shown efficacy in reducing pro-inflammatory cytokines in preclinical models.
  • Antimicrobial Activity : Some studies have indicated that related compounds possess antimicrobial properties, potentially acting against bacterial and fungal pathogens.

Case Studies and Research Findings

  • Anticancer Activity : A study evaluated the anticancer properties of a related compound in vitro against several cancer cell lines (MCF-7 breast cancer cells, SW480 colon cancer cells). The results demonstrated significant antiproliferative effects with IC50 values in the low micromolar range. The mechanism was attributed to cell cycle arrest and induction of apoptosis through mitochondrial pathways .
  • Anti-inflammatory Effects : In a rat model of arthritis, a compound structurally similar to the target molecule was shown to inhibit the production of TNF-alpha in a dose-dependent manner. This effect was comparable to dexamethasone, suggesting strong anti-inflammatory potential .
  • Kinase Inhibition : A series of pyrido[2,3-d]pyrimidines were synthesized and tested for their ability to inhibit p38 MAP kinase. One compound exhibited high potency with an IC50 value below 100 nM, indicating its potential as a therapeutic agent for inflammatory diseases .

Data Table: Biological Activities Summary

Activity TypeRelated CompoundsObserved EffectsReference
AnticancerPyrido[2,3-d]pyrimidinesCell cycle arrest, apoptosis induction
Anti-inflammatorySulfonyl derivativesReduced TNF-alpha production
Kinase inhibitionp38 MAP kinase inhibitorsHigh potency inhibition

Q & A

Basic: What are the recommended synthetic routes for 4-[8-(3-chloro-4-methoxybenzenesulfonyl)-5H,6H,7H,8H-pyrido[2,3-d]pyrimidin-2-yl]morpholine?

Methodological Answer:
The synthesis typically involves multi-component reactions (MCRs) to assemble the pyrido[2,3-d]pyrimidine core, followed by sulfonylation and morpholine substitution. Key steps include:

  • Optimizing reaction conditions : Temperature (80–120°C), solvent choice (e.g., DMF or THF), and reaction time (12–24 hours) to maximize yield and purity .
  • Catalyst use : Transition-metal catalysts (e.g., Pd or Cu) for coupling reactions .
  • Sulfonylation : Introduce the 3-chloro-4-methoxybenzenesulfonyl group using sulfonyl chlorides under basic conditions (e.g., NaHCO₃) .
    For scalability, continuous flow reactors are recommended to improve reproducibility and reduce byproducts .

Basic: How can researchers characterize the compound’s purity and structural integrity?

Methodological Answer:
A combination of analytical techniques is required:

  • Chromatography : HPLC with UV detection (λ = 254 nm) for purity assessment (>95%) .
  • Spectroscopy :
    • NMR (¹H, ¹³C, and 2D-COSY) to confirm substituent positions and stereochemistry .
    • IR spectroscopy to identify sulfonyl (S=O, ~1350 cm⁻¹) and morpholine (C-O-C, ~1100 cm⁻¹) groups .
  • Mass spectrometry (MS) : High-resolution ESI-MS to verify molecular weight and fragmentation patterns .
  • X-ray crystallography : For unambiguous confirmation of the 3D structure if single crystals are obtainable .

Advanced: How can researchers resolve discrepancies in reported bioactivity data for this compound?

Methodological Answer:
Discrepancies often arise from variations in assay conditions or structural analogs. To address this:

  • Standardize assays : Use identical cell lines (e.g., HEK293 or HeLa) and protocols (e.g., ATP-based viability assays) .
  • Compare structural analogs : Evaluate bioactivity against derivatives with modified substituents (e.g., fluorobenzyl vs. morpholine groups) to identify critical pharmacophores .
  • Validate mechanisms : Employ siRNA knockdown or CRISPR-edited models to confirm target specificity .

Advanced: What strategies optimize yield in large-scale synthesis?

Methodological Answer:
Key strategies include:

  • Flow chemistry : Reduces reaction time and improves heat transfer for exothermic steps (e.g., sulfonylation) .
  • Catalyst immobilization : Use heterogeneous catalysts (e.g., Pd/C) for easier recovery and reuse .
  • Byproduct mitigation : Add scavengers (e.g., polymer-bound triphenylphosphine) to trap unreacted sulfonyl chlorides .
    Typical yields range from 60–75% under optimized conditions .

Advanced: How should researchers design experiments to study the compound’s pharmacokinetics?

Methodological Answer:
A tiered approach is recommended:

In vitro assays :

  • Metabolic stability: Incubate with liver microsomes (human or rodent) to assess CYP450-mediated degradation .
  • Plasma protein binding: Use equilibrium dialysis to determine free fraction .

In vivo models :

  • Administer the compound to rodents (IV and oral routes) to calculate bioavailability (AUC₀–24) and half-life (t½) .
  • Tissue distribution: LC-MS/MS quantification in organs (e.g., liver, brain) .

Basic: What analytical techniques confirm the presence of the sulfonyl group in the compound?

Methodological Answer:

  • ¹H NMR : Look for deshielded aromatic protons adjacent to the sulfonyl group (δ = 7.8–8.2 ppm) .
  • ³⁵Cl NMR : Detect chlorine in the 3-chloro substituent (δ = ~100 ppm) .
  • IR spectroscopy : Strong absorbance bands at ~1350 cm⁻¹ (asymmetric S=O stretch) and ~1150 cm⁻¹ (symmetric S=O stretch) .

Advanced: How can structure-activity relationships (SAR) be evaluated for this compound?

Methodological Answer:
SAR studies involve:

  • Substituent modification : Synthesize derivatives with altered groups (e.g., replacing morpholine with piperazine) and compare bioactivity .
  • Biological testing :
    • Enzyme inhibition : IC₅₀ values against kinases (e.g., PI3K or EGFR) .
    • Cellular assays : Measure antiproliferative effects in cancer cell lines (e.g., IC₅₀ in MCF-7 breast cancer cells) .
  • Computational modeling : Docking studies (e.g., AutoDock Vina) to predict binding modes and affinity .

Table 1: Key Structural Analogs and Bioactivity Differences

Compound ModificationBioactivity ChangeReference
Fluorobenzyl → MorpholineImproved solubility
Chlorine → Fluorine substitutionReduced cytotoxicity
Pyrido[2,3-d]pyrimidine → Pyrrolo[2,3-b]pyridineAltered kinase selectivity

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.